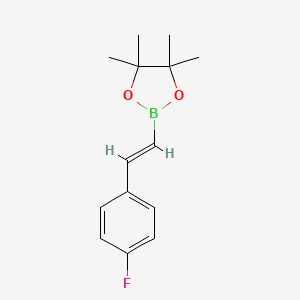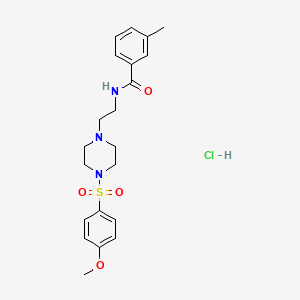![molecular formula C26H27N3O2 B2832858 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one CAS No. 2319717-80-9](/img/structure/B2832858.png)
6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity. Inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels in the brain, which has been shown to have potential therapeutic applications in the treatment of a variety of neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one involves the inhibition of GABA-AT, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. Increased GABA levels in the brain can lead to a reduction in neuronal activity, which may underlie the anticonvulsant, anxiolytic, and analgesic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on GABA levels in the brain, this compound has been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine, in certain brain regions. This suggests that this compound may have broader effects on neuronal activity beyond its inhibition of GABA-AT.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one for use in scientific research is its high potency and selectivity for GABA-AT. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, the effects of long-term administration of this compound on neuronal function and behavior are not well understood and require further investigation.
Orientations Futures
There are a number of potential future directions for research on 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, further research is needed to better understand the long-term effects of this compound on neuronal function and behavior. Finally, there is interest in exploring the potential therapeutic applications of this compound in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and cognitive impairment.
Méthodes De Synthèse
The synthesis of 6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one involves a series of chemical reactions starting with the reaction of 4-phenylphenylacetic acid with piperidine to form 1-[2-(4-phenylphenyl)acetyl]piperidine. This compound is then reacted with 6-cyclopropyl-3-pyridazinone in the presence of a base to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
6-Cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Research has shown that this compound has anticonvulsant, anxiolytic, and analgesic properties, making it a promising candidate for the treatment of epilepsy, anxiety, and pain. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury, suggesting that it may have potential as a cognitive enhancer.
Propriétés
IUPAC Name |
6-cyclopropyl-2-[1-[2-(4-phenylphenyl)acetyl]piperidin-4-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c30-25-13-12-24(22-10-11-22)27-29(25)23-14-16-28(17-15-23)26(31)18-19-6-8-21(9-7-19)20-4-2-1-3-5-20/h1-9,12-13,22-23H,10-11,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGCJMABHRJAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2832775.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxamide](/img/structure/B2832776.png)


![1-[6-(2,4-dioxo-1H-quinazolin-3-yl)hexanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2832780.png)



![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide](/img/structure/B2832787.png)
![(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2832788.png)
![[(3R)-1,2,3,4-Tetrahydroisoquinolin-3-yl]methanol;hydrochloride](/img/structure/B2832790.png)
![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B2832792.png)


